Demethylfenitrothion (DISCONTINUED)

Übersicht

Beschreibung

Demethylfenitrothion (DISCONTINUED) is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling pests such as aphids, beetles, and mites. This compound is also referred to as Methyl paraoxon or MPO.

Vorbereitungsmethoden

The synthesis of Demethylfenitrothion (DISCONTINUED) typically involves the esterification of phosphorothioic acid with O-methyl and O-(4-nitro-m-tolyl) groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Formation via Demethylation

Demethylfenitrothion arises from the enzymatic or chemical demethylation of fenitrothion. Key findings include:

-

Enzymatic Demethylation : In mammals, fenitrothion undergoes demethylation in hepatic microsomes, producing demethylfenitrothion as a major metabolite. This reaction is catalyzed by cytochrome P450 enzymes .

-

Chemical Demethylation : Alkaline conditions promote demethylation, with studies showing increased demethylfenitrothion formation at higher pH .

(a) Hydrolysis

Demethylfenitrothion is susceptible to alkaline hydrolysis, though slower than fenitrothion due to reduced steric hindrance. Key intermediates include:

-

3-Methyl-4-nitrophenol : Formed via cleavage of the P–O–aryl bond .

-

Dimethyl phosphorothioate : A minor product under neutral conditions .

(b) Thermal Degradation

At elevated temperatures (e.g., during cooking or sterilization), demethylfenitrothion degrades further:

-

Stability : Retains 60–82% integrity under boiling (100°C) and sterilization (120°C) but decomposes completely above 210°C .

-

Products : Predominantly yields 3-methyl-4-nitrophenol and trace phosphorylated byproducts .

Nucleophilic Reactions

Demethylfenitrothion reacts with nucleophiles via two competing pathways:

-

S<sub>N</sub>2@P : Cleavage of the P–O–aryl bond, favored by α-nucleophiles like OOH⁻ .

-

S<sub>N</sub>2@C : Attack at the methyl group, observed with bulky nucleophiles (e.g., BuNH<sub>2</sub>) .

Stability in Environmental Matrices

Biochemical Interactions

-

Cholinesterase Inhibition : Demethylfenitrothion weakly inhibits acetylcholinesterase (AChE) compared to fenitrooxon (fenitrothion’s oxon metabolite) .

-

Metabolic Fate : In mammals, it is rapidly conjugated to sulfate or glucuronide derivatives and excreted .

Comparative Reactivity with Fenitrothion

| Parameter | Fenitrothion | Demethylfenitrothion |

|---|---|---|

| Hydrolysis Rate | Faster (alkaline) | Slower |

| Thermal Stability | Lower | Higher |

| Toxicity | Moderate | Low |

Wissenschaftliche Forschungsanwendungen

Demethylfenitrothion (DISCONTINUED) has several scientific research applications:

Chemistry: It is used as a model compound to study organophosphate chemistry and reaction mechanisms.

Biology: The compound is employed in studies related to enzyme inhibition, particularly acetylcholinesterase, which is crucial for nerve function.

Medicine: Research on this compound contributes to understanding the toxicological effects of organophosphates and developing antidotes for poisoning.

Industry: It is used in the formulation of insecticides for agricultural and pest control purposes.

Wirkmechanismus

The primary mechanism of action of Demethylfenitrothion (DISCONTINUED) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .

Vergleich Mit ähnlichen Verbindungen

Demethylfenitrothion (DISCONTINUED) can be compared with other similar organophosphate compounds, such as:

Fenitrothion: Another organophosphate insecticide with a similar mechanism of action but different substituents on the aromatic ring.

Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-nitrophenyl) ester: Similar in structure but with different alkyl groups attached to the phosphorothioic acid.

Phosphorothioic acid, O-ethyl O-methyl O-4-nitro-m-tolyl ester: Similar in structure but with an ethyl group instead of a dimethyl group.

The uniqueness of Demethylfenitrothion (DISCONTINUED) lies in its specific substituents, which influence its reactivity, toxicity, and effectiveness as an insecticide.

Biologische Aktivität

Demethylfenitrothion is a metabolite of fenitrothion, an organophosphorus pesticide known for its broad-spectrum insecticidal activity. While fenitrothion has been widely studied for its biological effects, demethylfenitrothion's specific activities and implications have garnered less attention. This article synthesizes available research findings on the biological activity of demethylfenitrothion, including its metabolic pathways, toxicological effects, and environmental persistence.

Overview of Fenitrothion and Its Metabolite

Fenitrothion (O,O-dimethyl-O-(4-nitro-meta-tolyl) phosphorothioate) functions primarily as a cholinesterase inhibitor, disrupting normal neurotransmission in pests and potentially in non-target organisms, including humans. Upon metabolism, fenitrothion is converted to several metabolites, with demethylfenitrothion being one of the primary products formed through the demethylation of one of its methyl groups. This transformation is significant as it influences the compound's toxicity and environmental behavior.

Metabolism and Biotransformation

Research indicates that demethylation is a key metabolic pathway for fenitrothion. Studies show that after administration, a significant percentage of fenitrothion is metabolized to demethylfenitrothion, which constitutes 43–58% of the dose in certain conditions . The major biotransformation processes include:

- Demethylation : Removal of methyl groups from the parent compound.

- Conjugation : Formation of sulfate or glucuronide conjugates from phenolic metabolites.

- Oxidation : Conversion to more toxic oxons, although demethylfenitrothion does not readily convert to a more potent oxon form .

Toxicological Profile

The toxicological effects of demethylfenitrothion are generally considered to be less severe than those of fenitrothion itself. Key findings include:

- Cholinesterase Inhibition : Demethylfenitrothion exhibits weak cholinesterase inhibitory activity compared to its parent compound. It is not metabolized into a more potent oxon and is therefore regarded as having lower toxicity .

- Acute Toxicity : The median lethal dose (LD50) values suggest that while it poses some risk, it is significantly less toxic than fenitrothion. For instance, studies demonstrate that the acute toxicity profile is influenced by the rate of metabolism and the resultant concentration of active metabolites in biological systems .

Environmental Persistence

Demethylfenitrothion's environmental stability has implications for its ecological impact. Research indicates:

- Degradation Rates : In controlled studies, demethylfenitrothion was found to be relatively stable under various conditions. For example, it showed consistent concentrations over time when stored at different temperatures .

- Metabolite Accumulation : In agricultural settings, residues of demethylfenitrothion were detected alongside other metabolites like 3-methyl-4-nitrophenol. The persistence of these compounds raises concerns about long-term ecological effects and potential bioaccumulation in food chains .

Case Studies and Research Findings

Several case studies have highlighted the biological activity and implications of demethylfenitrothion:

- Aquatic Organisms : Studies on the metabolism of organophosphorus insecticides in aquatic environments have shown that demethylfenitrothion can accumulate in certain species, affecting their health and reproduction .

- Soil Microbial Activity : Research indicates that soil microorganisms can metabolize fenitrothion into various products, including demethylfenitrothion. This biotransformation can influence nutrient cycling and microbial community dynamics in agricultural soils .

Summary Table of Biological Effects

| Biological Activity | Demethylfenitrothion | Fenitrothion |

|---|---|---|

| Cholinesterase Inhibition | Weak | Strong |

| Acute Toxicity (LD50) | Higher than fenitrothion | Lower than many organophosphates |

| Environmental Persistence | Moderate | Variable |

| Metabolite Formation | Significant | Extensive |

Eigenschaften

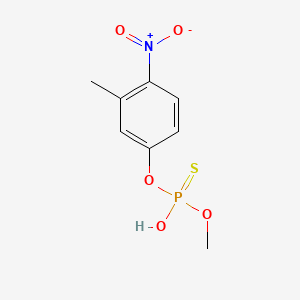

IUPAC Name |

hydroxy-methoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO5PS/c1-6-5-7(14-15(12,16)13-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGYYGXBMGRUKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=S)(O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904783 | |

| Record name | O-Demethyl fenitrothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-64-6 | |

| Record name | Phosphorothioic acid, O-methyl O-(3-methyl-4-nitrophenyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4321-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethyl sumithion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Demethyl fenitrothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.